N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a heterocyclic compound that features a thiazole ring, an azetidine ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazoles, in general, are known to interact with various biological targets due to their diverse biological activities .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazoles are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of thiazoles suggest that factors such as ph, temperature, and the presence of other substances could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the azetidine and pyridazine moieties. One common method involves the reaction of 1,3-thiazole-4-carboxylic acid with azetidin-3-amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with pyridazine-3-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, azetidine, and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and tiazofurin.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid.
Uniqueness
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of three distinct heterocyclic rings, which can confer a broad range of biological activities and chemical reactivity. This structural diversity allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c17-11(9-6-18-7-12-9)16-4-8(5-16)14-10-2-1-3-13-15-10/h1-3,6-8H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOAOWZWJSQCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=N2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.